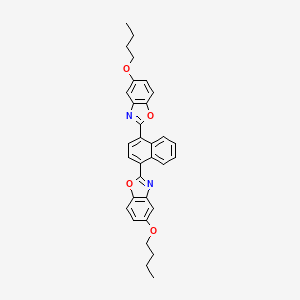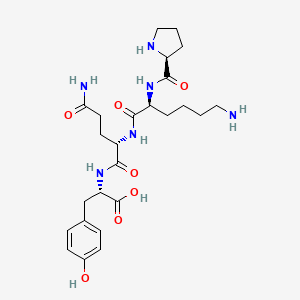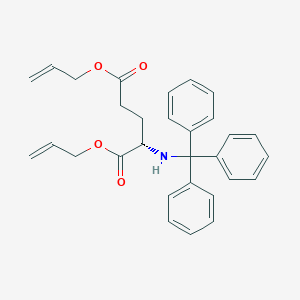
2,2'-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) is an organic compound known for its unique structural properties. It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is often used as a fluorescent brightener, enhancing the appearance of color in various materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) typically involves the reaction of naphthalene derivatives with benzoxazole precursors under specific conditions. One common method includes the condensation of 1,4-dibromonaphthalene with 2-aminophenol derivatives in the presence of a base, followed by butoxylation to introduce the butoxy groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds.
科学的研究の応用
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) has diverse applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: The compound’s fluorescent properties make it useful in biological imaging and tracking cellular processes.
Industry: The compound is widely used as a fluorescent brightener in textiles, plastics, and paper products to enhance color vibrancy and brightness.
作用機序
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) primarily involves its ability to absorb ultraviolet light and re-emit it as visible light, a process known as fluorescence. This property is due to the conjugated π-electron system in the benzoxazole rings, which allows for efficient energy transfer and light emission. The molecular targets and pathways involved in its action are related to its interaction with specific wavelengths of light, making it an effective fluorescent agent.
類似化合物との比較
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): Similar in structure but lacks the butoxy groups, affecting its solubility and fluorescence properties.
2,2’-(Naphthalene-1,4-diyl)bis(5-ethylsulphonylbenzoxazole): Contains ethylsulphonyl groups instead of butoxy groups, which can alter its chemical reactivity and applications.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) is unique due to the presence of butoxy groups, which enhance its solubility in organic solvents and improve its fluorescent properties. This makes it particularly useful in applications requiring high fluorescence intensity and stability.
特性
CAS番号 |
500219-45-4 |
|---|---|
分子式 |
C32H30N2O4 |
分子量 |
506.6 g/mol |
IUPAC名 |
5-butoxy-2-[4-(5-butoxy-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C32H30N2O4/c1-3-5-17-35-21-11-15-29-27(19-21)33-31(37-29)25-13-14-26(24-10-8-7-9-23(24)25)32-34-28-20-22(36-18-6-4-2)12-16-30(28)38-32/h7-16,19-20H,3-6,17-18H2,1-2H3 |
InChIキー |
PSPQXZFKGLCOPX-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)
![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
